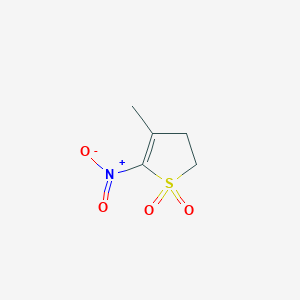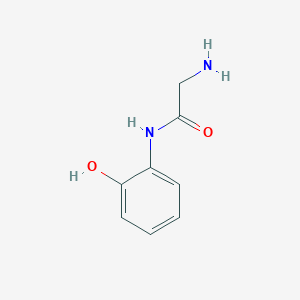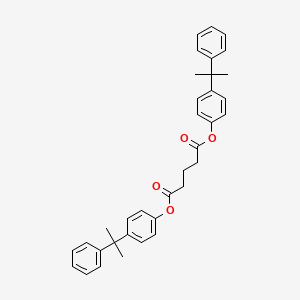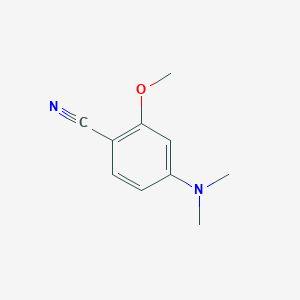
1,2,4-Benzenetricarboxylic acid, ester with 1,2-propanediol phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Benzenetricarboxylic acid, ester with 1,2-propanediol phosphate typically involves the esterification of 1,2,4-Benzenetricarboxylic acid with 1,2-propanediol phosphate. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced purification techniques, such as chromatography and crystallization, is essential to achieve high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
1,2,4-Benzenetricarboxylic acid, ester with 1,2-propanediol phosphate can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1,2,4-Benzenetricarboxylic acid, ester with 1,2-propanediol phosphate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme interactions.
Medicine: Explored for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1,2,4-Benzenetricarboxylic acid, ester with 1,2-propanediol phosphate involves its interaction with molecular targets such as enzymes and receptors. The ester groups can undergo hydrolysis to release active carboxylic acids and alcohols, which can then interact with biological molecules. The phosphate group may also play a role in modulating the compound’s activity by interacting with phosphate-binding proteins and enzymes.
Comparación Con Compuestos Similares
Similar Compounds
- 1,2,4-Benzenetricarboxylic acid, tris(octyl/decyl) ester
- Tri(2-ethylhexyl) trimellitate
- 1,2-Benzenedicarboxylic acid, bis(4-methylpentyl) ester
Uniqueness
1,2,4-Benzenetricarboxylic acid, ester with 1,2-propanediol phosphate is unique due to the presence of both ester and phosphate groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds that may lack the phosphate group or have different ester groups.
Propiedades
Número CAS |
68186-81-2 |
|---|---|
Fórmula molecular |
C12H13O10P |
Peso molecular |
348.20 g/mol |
Nombre IUPAC |
2-(2-phosphonooxypropoxycarbonyl)terephthalic acid |
InChI |
InChI=1S/C12H13O10P/c1-6(22-23(18,19)20)5-21-12(17)9-4-7(10(13)14)2-3-8(9)11(15)16/h2-4,6H,5H2,1H3,(H,13,14)(H,15,16)(H2,18,19,20) |
Clave InChI |
FBTTZVYMEQZAST-UHFFFAOYSA-N |
SMILES canónico |
CC(COC(=O)C1=C(C=CC(=C1)C(=O)O)C(=O)O)OP(=O)(O)O |
Descripción física |
Liquid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Methyl-6,8-diphenyl-3-thia-7-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B14479367.png)
![4,4'-Diethoxy[2,2'-binaphthalene]-1,1'-diol](/img/structure/B14479379.png)
![N-[(Benzyloxy)carbonyl]-L-histidyl-L-serinamide](/img/structure/B14479386.png)

![3-Bromo-5-methyl-3-[(trimethylsilyl)methyl]hexan-2-one](/img/structure/B14479405.png)


![1-[(Heptafluoropropyl)sulfanyl]-4-methylbenzene](/img/structure/B14479422.png)






